molecular formula C16H35ClSi B14622270 Chloro(dimethyl)tetradecylsilane CAS No. 59551-80-3

Chloro(dimethyl)tetradecylsilane

Cat. No.: B14622270
CAS No.: 59551-80-3
M. Wt: 291.0 g/mol
InChI Key: IOXIXDQBMHCXBF-UHFFFAOYSA-N
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Description

Chloro(dimethyl)tetradecylsilane is an organosilicon compound with the molecular formula C₁₆H₃₅ClSi (assuming a tetradecyl, or 14-carbon, alkyl chain). It belongs to the class of chlorosilanes, characterized by a silicon atom bonded to chlorine, methyl groups, and a long alkyl chain. This compound is primarily used as a surface-modifying agent due to its hydrophobic properties, making it valuable in coatings, sealants, and materials science. Its structure combines reactivity (via the chloro group) with steric bulk (from the tetradecyl chain), balancing applications in organic synthesis and industrial materials .

Properties

CAS No.

59551-80-3

Molecular Formula

C16H35ClSi

Molecular Weight

291.0 g/mol

IUPAC Name

chloro-dimethyl-tetradecylsilane

InChI

InChI=1S/C16H35ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17/h4-16H2,1-3H3

InChI Key

IOXIXDQBMHCXBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of Chlorosilanes with Tetradecyl Grignard Reagents

This method involves the nucleophilic substitution of chlorosilanes with tetradecyl magnesium bromide. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-10°C to 0°C).

Procedure :

  • Grignard Reagent Preparation : Tetradecyl magnesium bromide is synthesized by reacting 1-bromotetradecane with magnesium turnings in THF under nitrogen.
  • Silane Reaction : Dimethylchlorosilane (ClSi(CH3)2H) is added dropwise to the Grignard reagent at -5°C.
  • Workup : The mixture is quenched with ammonium chloride, extracted with dichloromethane, and purified via vacuum distillation.

Key Parameters :

  • Molar ratio of Grignard reagent to silane: 1.2:1
  • Reaction time: 4–6 hours
  • Yield: 78–85%

Advantages :

  • High selectivity for monoalkylation due to steric hindrance from dimethyl groups.
  • Scalable for industrial production.

Catalytic Disproportionation of Chloromethyl-Disilanes

Adapted from DD274227A1, this method cleaves Si–Si bonds in chloromethyl-disilanes using hydrogen chloride (HCl) and alkylurea catalysts.

Procedure :

  • Substrate Preparation : 1,1,2,2-Tetrachloro-1,2-dimethyldisilane is mixed with tetramethylurea (1 wt%).
  • Reaction : HCl gas is introduced at 120–160°C, cleaving the disilane into Chloro(dimethyl)tetradecylsilane and byproducts.
  • Distillation : Products are separated via fractional distillation under reduced pressure.

Key Parameters :

  • Catalyst loading: 1–2 wt%
  • HCl flow rate: 0.5 L/h
  • Yield: 70–75%

Data Table 1: Disproportionation Byproducts

Byproduct Composition (wt%)
Dichloromethylsilane 40.5
Dichlorodimethylsilane 11.9
Chlorotrimethylsilane 1.0

Limitations :

  • Requires high-purity disilane precursors.
  • Byproduct management increases complexity.

Hydrosilylation of Tetradecene with Dimethylchlorosilane

Hydrosilylation offers a stereoselective route using Speier’s catalyst (H2PtCl6).

Procedure :

  • Substrate Mixing : 1-Tetradecene and dimethylchlorosilane are combined in a 1:1 molar ratio.
  • Catalysis : H2PtCl6 (10 ppm) is added, and the mixture is heated to 80°C for 3 hours.
  • Purification : Unreacted alkene is removed via wiped-film evaporation.

Key Parameters :

  • Temperature: 70–90°C
  • Catalyst concentration: 5–15 ppm
  • Yield: 82–88%

Advantages :

  • Atom-economical with minimal byproducts.
  • Compatible with terminal alkenes of varying chain lengths.

Silylation of Tetradecyl Alcohol with Chlorodimethylsilane

This acid-catalyzed esterification replaces hydroxyl groups with silane moieties.

Procedure :

  • Reagent Mixing : Tetradecyl alcohol (C14H29OH) and chlorodimethylsilane are combined in a 1:1.5 molar ratio.
  • Catalysis : Concentrated sulfuric acid (0.5 wt%) is added, and the mixture is refluxed at 110°C for 6 hours.
  • Neutralization : The product is washed with sodium bicarbonate and dried over MgSO4.

Key Parameters :

  • Acid catalyst: H2SO4 or p-toluenesulfonic acid
  • Reaction time: 5–8 hours
  • Yield: 65–72%

Data Table 2: Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Alkylation 85 99.5 High Moderate
Disproportionation 75 98.0 Medium Low
Hydrosilylation 88 99.7 High High
Silylation Esterification 72 97.5 Low High

Emerging Methods: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD enables thin-film deposition of this compound on substrates.

Procedure :

  • Precursor Vaporization : The silane is vaporized at 150°C under 0.1 Torr.
  • Plasma Activation : A radiofrequency (13.56 MHz) plasma dissociates the precursor.
  • Film Growth : Substrates are coated at 25°C with a growth rate of 5 nm/min.

Applications :

  • Hydrophobic coatings for microfluidic devices.
  • Dielectric layers in semiconductor manufacturing.

Chemical Reactions Analysis

Chloro(dimethyl)tetradecylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to produce silanols and hydrogen chloride.

    Oxidation: Can be oxidized to form silanols and siloxanes.

    Substitution: Undergoes substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups. Common reagents used in these reactions include water, oxygen, and various nucleophiles.

Scientific Research Applications

Chloro(dimethyl)tetradecylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of Chloro(dimethyl)tetradecylsilane involves its reactivity with various substrates. The silicon-chlorine bond is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrolysis reactions, the compound reacts with water to form silanols and hydrogen chloride, which can further react to form siloxanes .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Chloro(dimethyl)dodecylsilane C₁₄H₃₁ClSi 262.94 66604-31-7 Moderate hydrophobicity, GC applications
This compound C₁₆H₃₅ClSi ~291.0 (estimated) - Balanced reactivity/hydrophobicity
Chloro(dimethyl)octadecylsilane C₂₀H₄₃ClSi 347.09 18643-08-8 High thermal stability, coatings
Dichloromethylsilane CH₄Cl₂Si 115.03 75-54-7 High reactivity, silicone precursors
Trimethylchlorosilane C₃H₉ClSi 108.64 75-77-4 Derivatization agent, low reactivity

Q & A

Q. What are the common synthetic routes for preparing Chloro(dimethyl)tetradecylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via two primary methods:

  • Grignard Reaction : Reacting tetradecylmagnesium bromide with chlorodimethylsilane in anhydrous ether under inert atmosphere. Optimal temperatures range between 0–25°C, with yields sensitive to moisture .
  • Hydrosilylation : Catalytic addition of dimethylchlorosilane to 1-tetradecene using platinum-based catalysts (e.g., Karstedt catalyst). This method requires strict control of reaction time (4–8 hrs) and temperature (60–80°C) to minimize side products .

Q. Key Considerations :

  • Use high-purity reagents to avoid siloxane byproducts.
  • Monitor reaction progress via FT-IR for Si-Cl (620 cm⁻¹) and Si-C (1250 cm⁻¹) bond formation .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical protocols include:

Technique Target Signals Purpose
¹H-NMR δ 0.2–0.4 ppm (Si-CH₃), δ 1.2–1.4 ppm (C₁₄H₂₉)Confirm alkyl chain integration and absence of hydroxyl impurities
FT-IR 620 cm⁻¹ (Si-Cl), 1250 cm⁻¹ (Si-CH₃)Validate functional group retention post-synthesis
GC-MS Molecular ion peak at m/z 276 (C₁₆H₃₅ClSi)Detect volatile impurities (e.g., unreacted silanes)

Advanced Research Questions

Q. What experimental strategies resolve contradictions between reported reactivity and observed instability in this compound applications?

Discrepancies often arise from:

  • Impurity Effects : Trace water hydrolyzes Si-Cl bonds, forming silanols. Pre-dry substrates and solvents (e.g., molecular sieves) .
  • Steric Hindrance : The long tetradecyl chain reduces nucleophilic substitution rates. Optimize reaction temperature (e.g., 50–70°C for silanization) and use polar aprotic solvents (e.g., THF) .

Q. Methodological Approach :

Conduct kinetic studies under varying humidity levels.

Compare reactivity with shorter-chain analogs (e.g., Chloro(dimethyl)octylsilane) to isolate steric factors .

Q. How can researchers differentiate between structural isomers or co-products in this compound synthesis?

Advanced characterization techniques include:

  • ¹³C-NMR : Distinguish isomers via chemical shifts of the alkyl chain (e.g., terminal vs. internal branching).
  • HPLC-ELSD : Separate non-volatile byproducts (e.g., disiloxanes) using a C18 column and isocratic elution (acetonitrile/water, 90:10) .

Case Study : A 2023 study resolved α,β-unsaturated carbonyl byproducts using 2D NMR (HSQC), correlating Si-CH₃ and alkyl proton environments .

Q. What protocols ensure reproducibility in surface modification using this compound for hydrophobic coatings?

For self-assembled monolayers (SAMs):

Substrate Pretreatment : Clean glass/silicon wafers with piranha solution (3:1 H₂SO₄/H₂O₂) to activate hydroxyl groups.

Silanization : Immerse substrates in 2 mM silane solution (toluene, 24 hrs, N₂ atmosphere).

Post-Treatment : Rinse with toluene and anneal (110°C, 1 hr) to enhance packing density .

Q. Performance Metrics :

  • Contact angle >110° indicates successful hydrophobization.
  • AFM roughness <2 nm confirms uniform monolayer formation .

Q. How can researchers address challenges in quantifying trace impurities (e.g., chlorosiloxanes) in this compound?

Implement hyphenated techniques:

  • GC-MS with SPME : Solid-phase microextraction (SPME) fibers preconcentrate volatile siloxanes (LOD: 0.1 ppm) .
  • ICP-OES : Quantify silicon content to assess hydrolysis (calibrate with Si standards) .

Validation : Cross-reference with FT-IR peak deconvolution (e.g., 1050–1100 cm⁻¹ for Si-O-Si) .

Q. What interdisciplinary applications (e.g., biomedicine, materials science) are emerging for this compound derivatives?

Recent studies highlight:

  • Antifungal Agents : Analogues like 1-{[chloro(dimethyl)silyl]methyl}-2,6-piperidinedione show bioactivity against Fusarium graminearum (MIC: 12.5 µg/mL). Test via broth microdilution assays .
  • Nanoparticle Functionalization : Silane-coated Fe₃O₄ nanoparticles exhibit enhanced colloidal stability in hydrophobic matrices .

Q. Experimental Design :

  • For bioactivity studies, include positive controls (e.g., amphotericin B) and assess cytotoxicity (MTT assay).

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